

Application Notes and Protocols for R110 Azide in Fluorescence Microscopy

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Compound of Interest

Compound Name: *R110 azide, 6-isomer*

Cat. No.: *B12385643*

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Introduction

Rhodamine 110 (R110) azide is a versatile and highly fluorescent green probe that serves as a powerful tool in cellular and molecular biology research. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," enabling precise labeling and visualization. Furthermore, R110 is a key component of fluorogenic substrates used to detect caspase activity, a hallmark of apoptosis. This document provides detailed application notes and protocols for the use of R110 azide in fluorescence microscopy.

R110 azide is valued for its bright fluorescence, high photostability, and pH insensitivity in the physiological range of 4 to 9.^{[1][2]} These properties make it a superior alternative to other green fluorescent dyes like fluorescein and some of its derivatives.^{[2][3]}

Physicochemical and Spectroscopic Properties

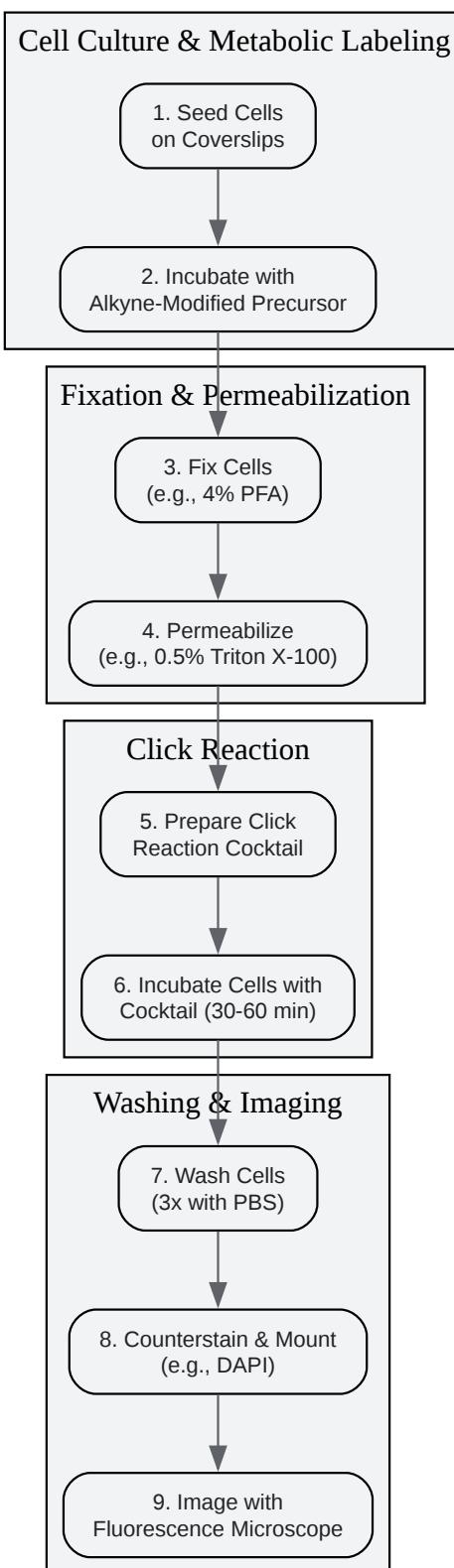
The consistent performance of R110 azide in fluorescence microscopy is grounded in its specific chemical and photophysical characteristics. Below is a summary of these properties, compiled from various suppliers, to aid in experimental design and instrument setup.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~501-507 nm	[4]
Emission Maximum (λ_{em})	~523-531 nm	
Molar Extinction Coefficient (ϵ)	~74,000 - 100,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (η_{fl})	~85%	
Recommended Laser Line	488 nm	
Molecular Weight	~456.45 - 575.59 g/mol (varies with isomer/conjugate)	
Solubility	Soluble in DMSO, DMF, and alcohols	
Appearance	Red to dark red solid	
Storage Conditions	-20°C, protected from light	

Application 1: Bioorthogonal Labeling via Click Chemistry

R110 azide is a premier reagent for the fluorescent labeling of biomolecules in fixed or live cells through bioorthogonal click chemistry. This approach involves a two-step process: first, cells are metabolically labeled with a precursor containing an alkyne group (e.g., an alkyne-modified amino acid, nucleoside, or fatty acid). Second, the incorporated alkyne is covalently labeled with R110 azide through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the specific and sensitive detection of newly synthesized proteins, DNA, RNA, or lipids.

Experimental Workflow: Click Chemistry Labeling



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Caption: Workflow for labeling biomolecules using R110 azide via click chemistry.

Protocol: Fluorescent Labeling of Alkyne-Modified Biomolecules

This protocol is a general guideline for labeling cells grown on coverslips and should be optimized for specific cell types and experimental conditions.

Materials:

- Cells cultured on glass coverslips
- Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine for protein synthesis)
- Phosphate-Buffered Saline (PBS)
- Fixative solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.5% Triton™ X-100 in PBS
- R110 azide stock solution (e.g., 10 mM in DMSO)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 100 mM in dH_2O)
- Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in dH_2O)
- Sodium ascorbate stock solution (1 M in dH_2O , freshly prepared)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluence on coverslips.
 - Replace the culture medium with a fresh medium containing the alkyne-modified precursor at a pre-optimized concentration (e.g., 25-50 μM).

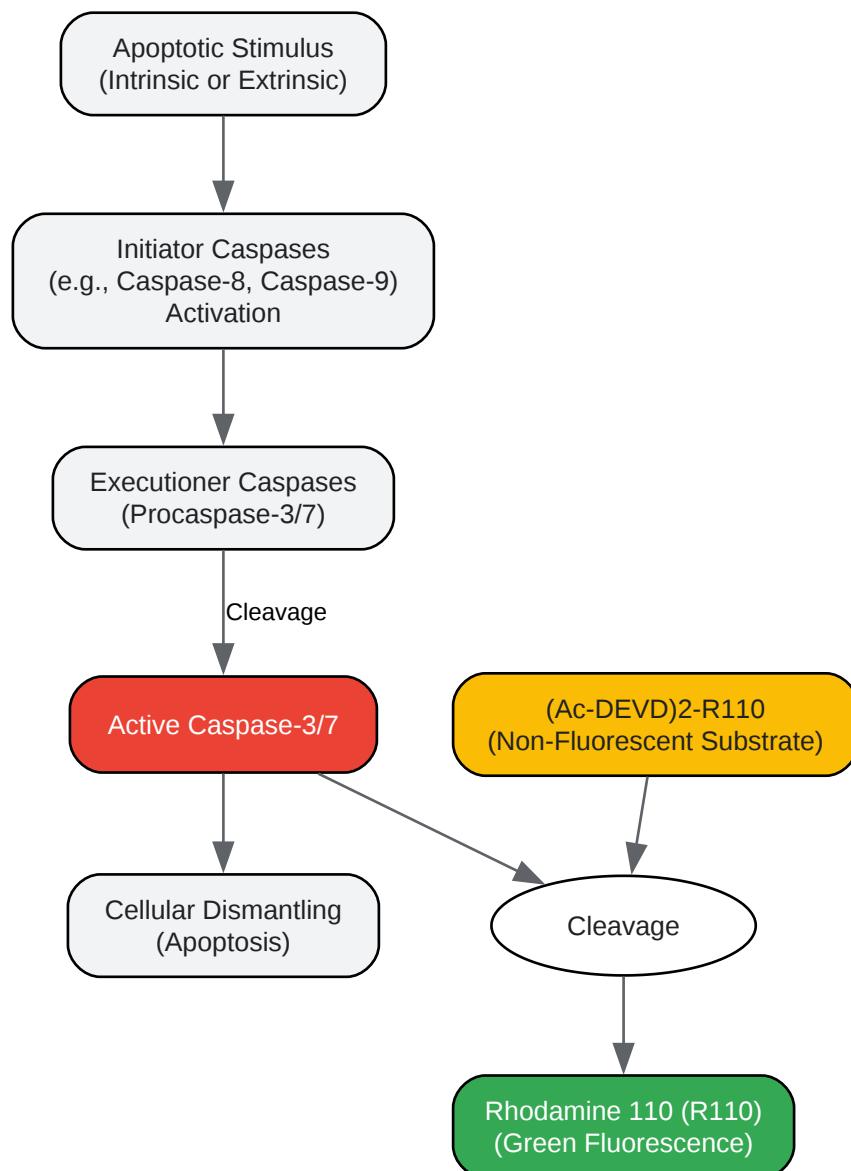
- Incubate for the desired labeling period (e.g., 1-24 hours), depending on the biological process under investigation.
- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
 - Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Click Reaction:
 - Important: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
 - 880 µL of PBS
 - 10 µL of R110 azide stock (final concentration: 100 µM)
 - 10 µL of CuSO₄ stock (final concentration: 1 mM)
 - 50 µL of copper ligand stock (final concentration: 5 mM)
 - 50 µL of sodium ascorbate stock (final concentration: 50 mM)
 - Note: Premix the CuSO₄ and ligand before adding the sodium ascorbate to prevent copper precipitation.
 - Remove the PBS from the cells and add enough click reaction cocktail to cover the coverslip.
 - Incubate for 30-60 minutes at room temperature, protected from light.

- Washing and Mounting:
 - Remove the reaction cocktail and wash the cells three times with PBS.
 - If desired, counterstain the nuclei with DAPI for 5 minutes.
 - Wash twice with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Image the samples using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~525 nm).

Application 2: Detection of Apoptosis via Caspase Activity

R110 is widely used in a modified form as a fluorogenic substrate to detect the activity of executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic pathway. The substrate, often $(\text{Asp-Glu-Val-Asp})_2\text{-R110}$ or $(\text{Ac-DEVD})_2\text{-R110}$, is a non-fluorescent molecule. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide sequences, releasing the highly fluorescent R110 dye. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Signaling Pathway: Caspase-3 Activation in Apoptosis



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Caption: Caspase-3 activation pathway leading to cleavage of the R110 substrate.

Protocol: Caspase-3/7 Activity Assay in Cell Lysates

This protocol is designed for a 96-well microplate format and is suitable for high-throughput screening.

Materials:

- Cells cultured in a 96-well plate (adherent or suspension)

- Apoptosis-inducing agent (e.g., Staurosporine)
- Cell Lysis Buffer
- (Ac-DEVD)₂-R110 substrate stock solution (e.g., 2 mM in DMSO)
- Caspase inhibitor (optional, for negative control, e.g., Ac-DEVD-CHO)
- Fluorescence microplate reader

Procedure:

- Cell Culture and Treatment:
 - Seed cells in a 96-well plate at a density of 20,000 to 80,000 cells per well.
 - Induce apoptosis by treating cells with the desired compound for a specific duration.
Include untreated wells as a negative control.
- Assay Preparation:
 - Prepare the Substrate Assay Buffer by diluting the (Ac-DEVD)₂-R110 substrate stock into the Cell Lysis Buffer. A final substrate concentration of 50 μ M is often recommended.
 - For an inhibitor control, pre-incubate induced cells with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) for 15 minutes before adding the substrate.
- Cell Lysis and Substrate Incubation:
 - Add 100 μ L of the Substrate Assay Buffer to each well containing 100 μ L of cell suspension or medium (for adherent cells). This step combines cell lysis and substrate addition.
 - Mix gently by pipetting.
 - Incubate the plate at room temperature for 30-60 minutes (or longer, if necessary), protected from light.

- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission to ~520 nm.
- Data Analysis:
 - Subtract the background fluorescence from a cell-free control well.
 - The fluorescence intensity is proportional to the caspase-3/7 activity. A standard curve can be generated using free R110 to quantify the amount of product formed.

Summary

R110 azide is an indispensable reagent for modern fluorescence microscopy, offering robust solutions for both the specific labeling of biomolecules and the sensitive detection of apoptosis. Its bright, photostable green fluorescence ensures high-quality imaging, making it a valuable component of the researcher's toolkit in basic science and drug discovery.

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- To cite this document: BenchChem. [Application Notes and Protocols for R110 Azide in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12385643#r110-azide-for-fluorescence-microscopy-protocols>]

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